4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AM6538 is a CB1 stabilizing antagonist.
Scientific Research Applications
Cancer Treatment : Certain derivatives of pyrazole, which are structurally similar to the compound , have been investigated for their potential in cancer treatment. These compounds inhibit Aurora A kinase, an enzyme often implicated in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Anticholinesterase Agents : Pyrazoline derivatives, which share a core structure with the specified compound, have been evaluated for their anticholinesterase effects. These are significant for treating neurodegenerative disorders like Alzheimer's disease (M. Altıntop, 2020).
Positron Emission Tomography (PET) Imaging : Derivatives of pyrazole have been synthesized for potential use in PET imaging, particularly for imaging cerebral cannabinoid receptors, which are important in various neurological and psychiatric disorders (H. Fan et al., 2006).
CB1 Cannabinoid Receptor Antagonists : Several pyrazole derivatives are known to act as antagonists of the CB1 cannabinoid receptor. These compounds have potential therapeutic applications in conditions modulated by the endocannabinoid system, such as obesity, addiction, and neurological disorders (R. Lan et al., 1999).
Dopamine Receptor Ligands : Some pyrazole-based compounds have been identified as ligands for human dopamine receptors, suggesting potential applications in neuropsychiatric disorders like schizophrenia and Parkinson's disease (M. Rowley et al., 1997).
Antimicrobial Properties : Various pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential use in treating infectious diseases (R. Pundeer et al., 2013).
properties
IUPAC Name |
4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKUWQMQUYUSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.